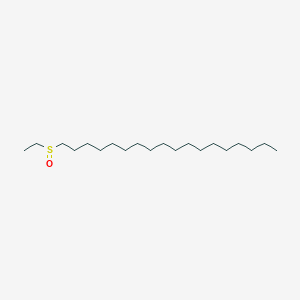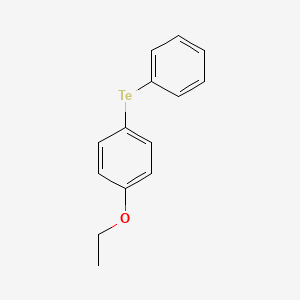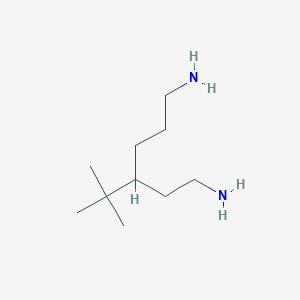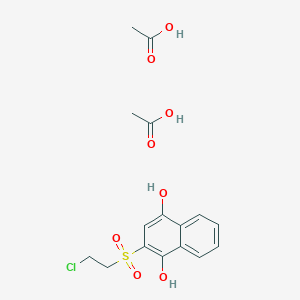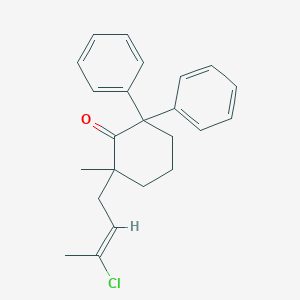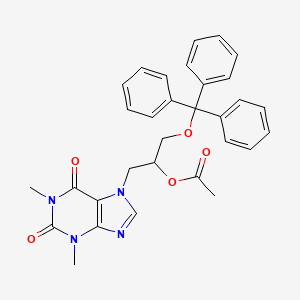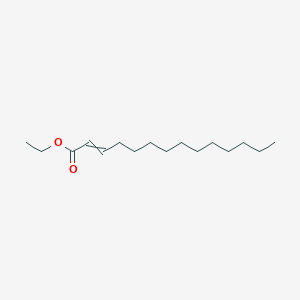
Ethyl tetradec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl tetradec-2-enoate is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is an ester derived from tetradecenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tetradec-2-enoate can be synthesized through the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate . The reaction typically involves the use of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate ion, which then reacts with the aldehyde to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction between tetradecenoic acid and ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Tetradecenoic acid
Reduction: Tetradecanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl tetradec-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl tetradec-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl tetradec-2-enoate can be compared with other similar compounds, such as:
Ethyl dodecanoate: Similar in structure but with a shorter carbon chain.
Ethyl tetradec-7-enoate: Differing in the position of the double bond.
Ethyl hexadec-9-enoate: Similar structure with a longer carbon chain and different double bond position.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Properties
CAS No. |
335153-25-8 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
JXDGEQAWGZXILF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
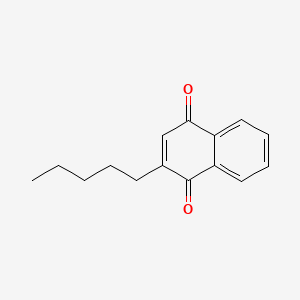

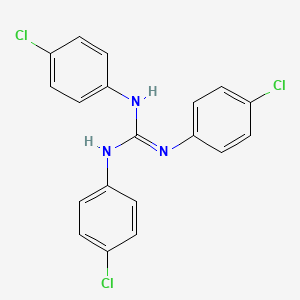

![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
